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1,2,3,4,5,6,8-Heptafluoronaphthalene

Cat. No.: B14760893
CAS No.: 784-00-9
M. Wt: 254.10 g/mol
InChI Key: FKLSJEOFMRPRMG-UHFFFAOYSA-N
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Description

Contextualization within the Field of Fluorinated Aromatic Compounds

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, is a significant field due to the unique properties fluorine imparts to organic molecules. The C-F bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability in fluorinated compounds. wikipedia.org Fluorine's high electronegativity also alters the electronic properties of molecules, influencing their reactivity and intermolecular interactions.

Fluorinated aromatic compounds, a sub-class of organofluorine compounds, are widely used in pharmaceuticals, agrochemicals, and materials science. wikipedia.org Polyfluorinated aromatic compounds, such as heptafluoronaphthalene, are particularly notable. The presence of multiple fluorine atoms creates highly electron-deficient aromatic systems, making them susceptible to nucleophilic aromatic substitution reactions, a contrast to the typical electrophilic substitution reactions of non-fluorinated aromatics like naphthalene (B1677914). This altered reactivity makes them valuable building blocks in synthesis. 1,2,3,4,5,6,8-Heptafluoronaphthalene, as a highly fluorinated naphthalene derivative, is a clear example of this class, possessing the characteristic high stability and unique reactivity conferred by its fluorine atoms. lookchem.com

Significance in Contemporary Organofluorine Chemistry Research

The significance of this compound in modern research lies primarily in its role as a chemical intermediate for the synthesis of other complex fluorinated compounds. lookchem.com The single hydrogen atom on the aromatic ring serves as a reactive site for functionalization, allowing chemists to introduce other atoms or groups, while the fluorine atoms provide stability and influence the electronic nature of the molecule.

Its high thermal stability and electronegativity are properties that make it and its derivatives potentially useful in the development of high-performance materials, such as polymers and liquid crystals. lookchem.com Researchers utilize polyfluorinated compounds like this one to create molecules with specific electronic, physical, and biological properties. The synthesis of this compound itself, for example from 2-[(trifluoromethanesulfonyl)oxy]-1,3,4,5,6,7,8-heptafluoronaphthalene, is a multi-step process that highlights its status as a specialized reagent developed for further chemical transformations. rsc.org

Academic Research Landscape and Unexplored Avenues for this compound

The academic research landscape for this compound appears to be focused on synthetic organic chemistry. Recent studies reference its synthesis and use in specific chemical transformations. chiralen.com The available literature details synthetic routes and spectroscopic characterization of the compound, indicating that a primary area of research is establishing methods for its preparation and understanding its fundamental chemical behavior. rsc.org

While its role as a synthetic precursor is established, several avenues remain relatively unexplored. A systematic investigation into the full range of its reactivity, particularly the functionalization of its C-H bond and potential nucleophilic substitution of its C-F bonds under various conditions, could yield novel derivatives. Furthermore, the application of this compound and its derivatives in materials science is an area with significant potential. Research could be directed towards synthesizing polymers or liquid crystals incorporating the heptafluoronaphthalene core to explore their thermal, optical, and electronic properties. The development of its derivatives for potential use in medicinal chemistry or as agrochemicals, common applications for organofluorine compounds, also represents a largely untapped field of study. wikipedia.org

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₀HF₇
Molecular Weight 254.107 g/mol
CAS Number 784-00-9
Appearance White solid rsc.org

Data sourced from LookChem lookchem.com and The Royal Society of Chemistry. rsc.org

Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃): δ 7.68 (s, 1H)
¹⁹F NMR (376 MHz, CDCl₃): δ –136.5 – –136.6 (m, 1F), –145.9 (ddd, J = 57.1, 19.6, 11.5 Hz, 1F), –148.4 (ddd, J = 60.0, 19.6, 11.5 Hz, 1F), –153.2 (ddd, J = 57.1, 19.6, 11.5 Hz, 1F), –154.5 – –154.6 (m, 1F), –156.4 (ddd, J = 60.0, 19.6, 11.5 Hz, 1F), –162.7 (s, 1F)
¹³C NMR (101 MHz, CDCl₃): δ 103.5 (d, J = 20.2 Hz), 116.3 (d, J = 19.2 Hz), 118.9 (d, J = 19.2 Hz), 126.9 (d, J = 16.3 Hz), 137.4-138.0 (m), 139.6-140.2 (m), 141.8-142.4 (m), 143.0-143.6 (m), 144.2-144.8 (m), 145.4-146.0 (m)

Spectroscopic data sourced from a 2017 publication by The Royal Society of Chemistry. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10HF7 B14760893 1,2,3,4,5,6,8-Heptafluoronaphthalene CAS No. 784-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,8-heptafluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLSJEOFMRPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450560
Record name Naphthalene, 1,2,3,4,5,6,8-heptafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-00-9
Record name Naphthalene, 1,2,3,4,5,6,8-heptafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Fluorination Strategies for 1,2,3,4,5,6,8 Heptafluoronaphthalene

Established Synthetic Pathways to Heptafluoronaphthalene Scaffolds

The construction of the heptafluoronaphthalene framework can be achieved through various established synthetic routes, which can be broadly categorized into multi-step total synthesis and targeted fluorination of pre-existing aromatic systems.

Multi-step Total Synthesis Approaches for Polyfluorinated Naphthalenes

Multi-step synthesis provides a versatile approach to polyfluorinated naphthalenes, often starting from readily available, non-fluorinated precursors. These methods allow for precise control over the fluorine substitution pattern. One documented synthesis of 1,2,3,4,5,6,8-heptafluoronaphthalene begins with the functionalization of a pre-fluorinated naphthalene (B1677914) derivative.

A specific pathway involves the conversion of 2-hydroxy-1,3,4,5,6,7,8-heptafluoronaphthalene to a triflate derivative, followed by a palladium-catalyzed reduction. The key steps are outlined below:

Triflation: 2-Hydroxy-1,3,4,5,6,7,8-heptafluoronaphthalene is treated with triflic anhydride (B1165640) (Tf₂O) and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (CH₂Cl₂) to yield 2-[(trifluoromethanesulfonyl)oxy]-1,3,4,5,6,7,8-heptafluoronaphthalene.

Reductive Defluorination: The resulting triflate is then subjected to a reduction using triethylsilane (Et₃SiH) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf), in dimethylformamide (DMF). This step selectively removes the triflate group and introduces a hydrogen atom, affording the desired this compound.

This method demonstrates a targeted approach to a specific isomer of heptafluoronaphthalene, leveraging the reactivity of a hydroxyl group for conversion to a good leaving group, which is subsequently removed.

Another general strategy for synthesizing polyfluorinated aromatics that can be adapted for naphthalenes is the Balz-Schiemann reaction. This reaction typically involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. While not a direct total synthesis from a non-aromatic precursor, it represents a key method for the targeted introduction of fluorine onto an existing aromatic core. Greener approaches to this reaction have been developed using ionic liquids, which can improve safety and product purity.

Targeted Fluorination Strategies for Aromatic Systems

Targeted fluorination strategies aim to introduce fluorine atoms at specific positions on an existing aromatic ring. These methods are often more step-economical than total synthesis. For naphthalene systems, electrophilic fluorination is a common approach.

Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct electrophilic fluorination of a variety of aromatic compounds. The reactivity and regioselectivity of these reactions are influenced by the electronic nature of the substituents already present on the naphthalene ring and the reaction conditions. For instance, electron-rich naphthalenes are more susceptible to electrophilic attack. The use of strong acids, such as trifluoromethanesulfonic acid, can enhance the electrophilicity of the fluorinating agent, enabling the fluorination of less activated aromatic systems.

Novel and Emerging Synthetic Techniques for this compound

Recent advances in synthetic chemistry have led to the development of novel and more efficient methods for the synthesis of polyfluorinated naphthalenes, including metal-mediated transformations and advanced electrophilic fluorination techniques.

Metal-mediated Transformation Reactions for Fluorinated Naphthalenes

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application in the synthesis of fluorinated naphthalenes is a growing area of research.

A significant development in the functionalization of highly fluorinated naphthalenes is the use of magnesium amide bases. These strong, non-nucleophilic bases can selectively deprotonate polyfluorinated arenes, creating a nucleophilic carbon center that can then be trapped with an electrophile.

Recent research has demonstrated the successful synthesis of perfluorohalogenated naphthalenes (PFXNaps) using magnesium amide-mediated halogenation reactions of electron-deficient heptafluoronaphthalene (F₇) and hexafluoronaphthalene (F₆) substrates. rsc.org This methodology provides good to excellent yields of the halogenated products. rsc.org The process involves the deprotonation of the C-H bond in the polyfluorinated naphthalene by a magnesium amide, such as magnesium bis(diisopropylamide) (MBDA), followed by quenching with a halogen source. This approach allows for the introduction of other halogens (e.g., iodine, bromine) onto the polyfluorinated naphthalene core, which can then serve as a handle for further synthetic transformations.

The regioselectivity of the deprotonation is influenced by the fluorine substitution pattern and the steric and electronic properties of the magnesium amide base. This method offers a powerful tool for the late-stage functionalization of polyfluorinated naphthalenes, enabling the synthesis of a variety of derivatives that would be difficult to access through other means.

Electrophilic Fluorination Methodologies for Aromatic Systems

Electrophilic fluorination remains a cornerstone of modern fluorine chemistry, with ongoing research focused on developing more efficient and selective reagents and methodologies.

The use of N-F reagents, such as Selectfluor®, is a prominent strategy for the direct introduction of fluorine onto aromatic rings. researchgate.net The mechanism of these reactions is believed to proceed via a polar SEAr pathway, where the decomposition of a Wheland-type intermediate is not the rate-determining step. researchgate.net

Recent studies have explored the use of palladium(IV) complexes as electrophilic fluorinating agents. These reagents can be synthesized from fluoride (B91410) and subsequently transfer their fluorine content to nucleophiles. This approach has shown promise for the fluorination of various aromatic systems, including naphthalene derivatives. nih.gov For instance, a naphthalene derivative was successfully fluorinated in 60% yield using a Pd(IV)-F complex. nih.gov

The development of new catalysts and reaction conditions continues to expand the scope and utility of electrophilic fluorination. For example, the combination of Selectfluor® with a strong acid like trifluoromethanesulfonic acid has been shown to be a highly effective system for the direct fluorination of a wide range of aromatic compounds under mild conditions. researchgate.net

Below is a table summarizing the yields of selected electrophilic fluorination reactions on aromatic substrates.

Aromatic SubstrateFluorinating SystemProductYield (%)
MesitylenePd(IV)-F complex / bathophenanthrolineMesitylfluoride91
2-FluorobiphenylPd(IV)-F complex / bathophenanthroline2,X-Difluorobiphenyl>99
Naphthalene derivativePd(IV)-F complex / bathophenanthrolineFluorinated naphthalene derivative60

These emerging methodologies highlight the continuous evolution of synthetic strategies for accessing complex polyfluorinated aromatic compounds like this compound, offering chemists more efficient and selective tools for their synthesis.

Nucleophilic Aromatic Substitution (SNAr) with Fluorinating Agents

Nucleophilic aromatic substitution (SNAr) is a primary pathway for introducing nucleophiles, including fluoride ions, onto an aromatic ring. wikipedia.org Unlike common SN2 reactions, the SNAr mechanism does not occur in a single step due to the steric hindrance of the aromatic ring. wikipedia.org Instead, it proceeds via a two-step addition-elimination mechanism. pressbooks.pub

In the initial step, a nucleophile attacks an electron-deficient aromatic carbon atom that bears a suitable leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro groups or additional fluorine atoms) positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

In the context of synthesizing this compound, SNAr reactions typically involve the displacement of other halogens (e.g., chlorine or bromine) or nitro groups from a substituted naphthalene precursor using a nucleophilic fluoride source. alfa-chemistry.com The choice of the fluorinating agent is critical for the success of the reaction. Nucleophilic fluorinating agents are compounds that deliver a fluoride anion (F⁻) as the reactive species. alfa-chemistry.com Commonly employed reagents include alkali metal fluorides and quaternary ammonium (B1175870) fluorides, which exhibit varying degrees of reactivity and solubility.

Table 1: Common Nucleophilic Fluorinating Agents in SNAr Reactions

Fluorinating Agent Chemical Formula Key Characteristics
Potassium Fluoride KF Cost-effective and widely used; often requires high temperatures or phase-transfer catalysts to enhance solubility and reactivity.
Caesium Fluoride CsF More reactive and soluble in organic solvents than KF, allowing for milder reaction conditions.

The progressive replacement of leaving groups on the naphthalene core with fluorine via SNAr is a foundational strategy for building up the heptafluorinated structure. The existing fluorine atoms on the ring act as activating groups, facilitating subsequent substitution reactions until the desired degree of fluorination is achieved.

Catalytic Systems in Aromatic Fluorination Reactions

Modern synthetic chemistry increasingly relies on catalytic systems to enhance the efficiency, selectivity, and scope of challenging transformations like aromatic fluorination. Catalysts can lower the activation energy of the reaction, enabling the use of milder conditions and improving tolerance for various functional groups. mdpi.com In the synthesis of polyfluorinated naphthalenes, transition metal catalysts are particularly prominent.

A specific example is found in the synthesis of this compound from 2-[(trifluoromethanesulfonyl)oxy]-1,3,4,5,6,7,8-heptafluoronaphthalene. This transformation utilizes a palladium-catalyzed reductive deoxygenation. rsc.org While not a direct fluorination step, it is a critical catalytic process in a multi-step synthesis of the target compound, demonstrating the application of catalysis in this area. The reaction employs a palladium(II) acetate catalyst in conjunction with a phosphine ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a reducing agent. rsc.org

Table 2: Catalytic Synthesis of this compound

Parameter Details
Starting Material 2-[(trifluoromethanesulfonyl)oxy]-1,3,4,5,6,7,8-heptafluoronaphthalene
Catalyst System Palladium(II) acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf)
Reagents Triethylsilane (Et₃SiH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60 °C
Yield 85%

Data sourced from a specific synthetic protocol. rsc.org

Beyond this example, the broader field of aromatic fluorination has seen the development of various catalytic systems. Transition metals such as nickel and iron have been explored for C–F bond activation and formation. mdpi.com Ruthenium-catalyzed reactions have also emerged as a powerful tool for the functionalization of naphthalene cores. rsc.org Furthermore, organocatalysis represents a growing area, offering metal-free alternatives for certain fluorination reactions. mdpi.com These catalytic advancements are crucial for accessing complex fluorinated aromatics with greater control and efficiency.

Challenges and Future Directions in the Synthesis of this compound

Future research in this field is directed toward overcoming these obstacles. A primary focus is the development of novel and more efficient catalytic systems. The goal is to create catalysts that can operate under milder conditions, exhibit higher turnover numbers, and provide precise control over regioselectivity. mdpi.comrsc.org This includes the design of new ligands for transition metals and the exploration of photoredox and electrochemical catalysis to drive fluorination reactions. mdpi.com

Reactivity, Reaction Mechanisms, and Mechanistic Insights of 1,2,3,4,5,6,8 Heptafluoronaphthalene

Electrophilic and Nucleophilic Reactivity Patterns of Polyfluorinated Naphthalenes

The substitution of hydrogen with fluorine atoms on the naphthalene (B1677914) core fundamentally alters its electronic properties, thereby inverting its typical reactivity pattern. While naphthalene is electron-rich and readily undergoes electrophilic aromatic substitution, polyfluorinated naphthalenes are electron-deficient. chemrxiv.orgyoutube.com This electron deficiency deactivates the aromatic ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution. nih.gov

Electrophilic aromatic substitutions, which are commonly used for halogenating polyfluorobenzenes, have proven challenging and have not been historically applied to polyfluoronaphthalenes. chemrxiv.orgchemrxiv.org Conversely, the electron-poor nature of the ring system makes it a prime candidate for nucleophilic aromatic addition and substitution reactions. chemrxiv.orgchemrxiv.org

Regioselectivity in chemical reactions on polyfluorinated naphthalenes is dictated by the electronic landscape of the molecule. In 1,2,3,4,5,6,8-heptafluoronaphthalene, the single C-H bond at the 7-position is the most logical site for reactions involving deprotonation or C-H activation. Theoretical models, such as the calculation of Fukui functions, can predict the most probable sites for electrophilic (f-) and nucleophilic (f+) attacks on an aromatic system. nih.gov For unsubstituted naphthalene, the C1 and C6 positions are most susceptible to electrophilic attack, while the C1, C6, C7, and C10 positions are prone to nucleophilic attack. nih.gov

In highly fluorinated systems, the strong inductive effect of fluorine atoms creates localized regions of diminished negative charge, making specific carbon atoms highly electrophilic and thus susceptible to nucleophilic attack. mdpi.com Site-selective functionalization can be effectively achieved by generating an organometallic derivative, for example, through metal-hydrogen exchange, which then allows for a controlled reaction with a chosen electrophile. epfl.ch This strategy enables precise control over the regioselectivity of the functionalization. epfl.ch

The chemical behavior of this compound is dominated by the electronic effects of its fluorine substituents. Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a powerful inductive electron withdrawal (-I effect). nih.gov This effect significantly reduces the electron density of the naphthalene π-system, which deactivates the ring towards attack by electrophiles. nih.gov While fluorine also possesses a lone pair that can be donated to the π-system (a mesomeric or resonance effect, +M), the inductive effect is overwhelmingly dominant in polyfluorinated aromatics.

This net electron withdrawal is the reason for the compound's susceptibility to nucleophiles. mdpi.com The C-F bond itself is very strong (approximately 441 kJ mol⁻¹ compared to ~414 kJ mol⁻¹ for a C-H bond), contributing to the metabolic stability of many fluorinated compounds. nih.gov Sterically, the fluorine atom is relatively small, with a van der Waals radius (1.47 Å) between that of hydrogen (1.20 Å) and oxygen (1.57 Å). nih.gov Therefore, replacing hydrogen with fluorine often results in minimal steric hindrance, allowing reagents to access the aromatic core. nih.gov

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which fluorine is displaced or introduced is crucial for the synthetic application of polyfluorinated naphthalenes. These mechanisms are fundamentally tied to the electron-deficient nature of the substrate.

Fluorine Displacement: The most common mechanism for fluorine displacement in electron-deficient aromatics is nucleophilic aromatic substitution (SNAr). This pathway involves a two-step addition-elimination process. A nucleophile first attacks a carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. This mechanism is exemplified by the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with amines and the fluorine-thiol displacement reaction (FTDR), where a thiol displaces a fluorine atom alpha to a carbonyl group. nih.govrsc.org

Fluorine Introduction: The direct introduction of a fluorine atom onto an already heavily fluorinated and thus electron-deficient ring via electrophilic aromatic substitution is exceptionally challenging. chemrxiv.orgchemrxiv.org Traditional methods often require harsh conditions and give low yields. Modern synthetic chemistry has made significant advances in fluorination, largely through the development of organometallic and transition-metal catalysis. nih.gov Reagents like N-fluorobenzenesulfonimide (NFSI) can be used for the direct fluorination of C-H bonds, often requiring a catalyst such as palladium to achieve high regioselectivity and efficiency. rsc.org

The intermediates formed during a reaction are critical to its outcome. In the classic electrophilic substitution of unsubstituted naphthalene, the key reactive intermediate is a resonance-stabilized carbocation called a naphthalenonium ion (or arenium ion). youtube.com The relative stability of the possible naphthalenonium ions determines the regioselectivity of the reaction, favoring substitution at the 1-position. youtube.com

For reactions on this compound, the nature of the key intermediate depends on the reaction type.

Nucleophilic Aromatic Substitution: The critical intermediate is the negatively charged Meisenheimer-like complex, where the charge is delocalized across the electron-deficient ring. mdpi.com

Base-Mediated Functionalization: Reactions involving strong bases, such as magnesium amides, proceed through the formation of an organometallic intermediate. chemrxiv.org The base abstracts the proton from the C7 position, generating a potent carbanion that is stabilized as a magnesium derivative, which then acts as a strong nucleophile in subsequent reactions with electrophiles. chemrxiv.orgchemrxiv.org

Advanced Reaction Studies on this compound

Recent research has focused on developing practical and efficient methods for the functionalization of this compound (referred to as 1a in the study). A key study directly compared the efficacy of electrophilic substitution versus a base-mediated approach for the halogenation of the C-H bond at the 7-position. chemrxiv.orgchemrxiv.org

An attempt at electrophilic iodination using N-iodosuccinimide (NIS) and a strong acid, trifluoromethanesulfonic acid (TfOH), was investigated. chemrxiv.org The reaction did proceed to yield the desired iodinated product, but it required harsh conditions and resulted in low yields, underscoring the difficulty of performing electrophilic substitution on this deactivated ring system. chemrxiv.orgchemrxiv.org Even with a large excess of acid (48 equivalents), the yield only reached 33%. chemrxiv.org

Table 1: Electrophilic Iodination of this compound (1a) chemrxiv.org
EntryNIS (equiv.)TfOH (equiv.)SolventYield (%)
11.02.4CH₂Cl₂Trace
21.04.8CH₂Cl₂10
31.024CH₂Cl₂28
41.048CH₂Cl₂33
52.448CH₂Cl₂27

In contrast, a base-mediated halogenation strategy proved to be far more effective. chemrxiv.org This method utilizes a thermally stable and moderately reactive magnesium amide base, TMP₂Mg·2LiBr (a complex of magnesium and lithium bromide with 2,2,6,6-tetramethylpiperidide), to deprotonate the C-H bond at the 7-position. chemrxiv.org The resulting organometallic intermediate reacts efficiently with various halogenating agents. This approach led to good to excellent yields for iodination, bromination, and chlorination, demonstrating a practical and versatile route for the synthesis of perfluorohalogenated naphthalenes. chemrxiv.org

Table 2: Base-Mediated Halogenation of this compound (1a) chemrxiv.org
EntryHalogen SourceProductYield (%)
1I₂7-Iodo-1,2,3,4,5,6,8-heptafluoronaphthalene91
2NIS7-Iodo-1,2,3,4,5,6,8-heptafluoronaphthalene90
3Br₂7-Bromo-1,2,3,4,5,6,8-heptafluoronaphthalene93
4PhSO₂Cl7-Chloro-1,2,3,4,5,6,8-heptafluoronaphthalene89

This study highlights that for the functionalization of the highly electron-deficient this compound, exploiting the acidity of the remaining C-H bond through base-mediated metalation is a significantly more efficient strategy than attempting classical electrophilic aromatic substitution. chemrxiv.org

Perfluoroiodination Reactions of Heptafluoronaphthalene

The introduction of an iodine atom into the this compound molecule has been achieved through halogenation reactions. chemrxiv.org Due to the electron-deficient nature of the substrate, electrophilic iodination proves challenging. For instance, the use of N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) resulted in a low yield of the iodinated product. chemrxiv.org A more effective approach involves a base-mediated halogenation. chemrxiv.org

A successful method for the perfluoroiodination of this compound utilizes a magnesium amide base, specifically TMP₂Mg·2LiBr (TMP = 2,2,6,6-tetramethylpiperidide), in the presence of iodine (I₂) or N-iodosuccinimide (NIS) as the iodine source. chemrxiv.org This reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature, affording the desired 1,2,3,4,5,6,7-heptafluoro-8-iodonaphthalene in excellent yields. chemrxiv.org

The proposed mechanism for this transformation involves the deprotonation of the C-H bond at the 7-position of the naphthalene ring by the strong magnesium amide base. This generates a highly nucleophilic carbanion, which then attacks the electrophilic iodine source (I₂ or NIS) to form the C-I bond, yielding the final product. The reaction is driven by the formation of the stable magnesium salts and the desired iodinated naphthalene.

Table 1: Perfluoroiodination of this compound chemrxiv.org
Iodine SourceBaseSolventTemperature (°C)Time (h)Yield (%)
I₂TMP₂Mg·2LiBrTHF0 to rt191
NISTMP₂Mg·2LiBrTHF0 to rt190

Amination Reactions of Fluorinated Naphthalenes

While specific studies on the amination of this compound are not extensively detailed in the provided search results, the reactivity of related polyfluorinated naphthalenes provides significant mechanistic insights. The primary mechanism for the amination of highly fluorinated aromatic compounds is nucleophilic aromatic substitution (SNAr). semanticscholar.orgmasterorganicchemistry.comfishersci.se In this mechanism, a nucleophilic amine attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, a fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the aminated product.

The regioselectivity of the amination reaction on heptafluoronaphthalenes is influenced by the position of the existing substituent (in this case, the hydrogen atom) and the nature of the attacking amine. The electron-withdrawing fluorine atoms activate the naphthalene ring towards nucleophilic attack. The positions ortho and para to an activating group are generally favored for substitution. In the case of this compound, the hydrogen at the 7-position makes the ring susceptible to amination at various positions, with the precise outcome depending on the reaction conditions and the nucleophile.

For example, in the amination of other 2-substituted heptafluoronaphthalenes, substitution is often observed at the 6-position. The reaction kinetics are influenced by the polarity of the solvent, with polar solvents generally favoring higher conversion rates by stabilizing the charged Meisenheimer intermediate. researchgate.net

Halogenation Reactions beyond Fluorine (e.g., Bromination of Heptafluoronaphthalene)

Similar to iodination, the bromination of this compound can be effectively carried out using a base-mediated approach. chemrxiv.org The reaction with bromine (Br₂) in the presence of TMP₂Mg·2LiBr proceeds with high efficiency, yielding 1-bromo-2,3,4,5,6,7,8-heptafluoronaphthalene. chemrxiv.org Attempts to use N-bromosuccinimide (NBS) under various conditions resulted in consistently low yields of the brominated product. chemrxiv.org

The mechanism for bromination is analogous to that of iodination, involving the initial deprotonation at the C7 position by the magnesium amide base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂) to form the C-Br bond and the final product.

Table 2: Bromination of this compound chemrxiv.org
Bromine SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Br₂TMP₂Mg·2LiBrTHF0 to rt193

The general order of reactivity for halogens in electrophilic aromatic substitution is F₂ > Cl₂ > Br₂ > I₂. nih.gov However, in the context of these base-mediated reactions on an electron-deficient substrate, the reactivity is governed by the nucleophilic attack of the generated carbanion on the halogen.

Correlation of Experimental and Computational Mechanistic Data

While specific computational studies exclusively focused on the reaction mechanisms of this compound were not found in the search results, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the reactivity of fluorinated aromatic compounds. nih.govresearchgate.net Such studies can provide valuable insights into the electronic structure, reaction energetics, and transition states of the reactions discussed.

For related perfluorinated aromatic systems, computational studies have been used to analyze the electrostatic potential (Vs) of the molecules. chemrxiv.org These calculations reveal the presence of positively charged regions (σ-holes and π-holes) which can influence intermolecular interactions and reactivity. chemrxiv.org For instance, in perfluorohalogenated benzenes, the magnitude of the σ-hole follows the order C₆F₅I > C₆F₅Br > C₆F₅Cl, which correlates with the ability of these compounds to form halogen bonds. chemrxiv.org

In the context of the reactions of this compound, DFT calculations could be employed to:

Calculate the acidity of the C-H bond at the 7-position, providing a theoretical basis for the success of the base-mediated halogenation reactions.

Model the transition state for the nucleophilic attack of the generated carbanion on the halogen molecules, elucidating the reaction pathway and activation energies.

Predict the regioselectivity of amination reactions by calculating the activation barriers for nucleophilic attack at different positions on the naphthalene ring.

Correlate calculated NMR chemical shifts with experimental data to confirm product structures. nih.gov

Although direct correlative studies for this specific heptafluoronaphthalene isomer are not available, the strong agreement between experimental findings and computational predictions for similar fluorinated molecules underscores the utility of theoretical methods in complementing and explaining experimental observations in this area of chemistry. nih.govresearchgate.netscirp.org

Spectroscopic Characterization and Structural Elucidation of 1,2,3,4,5,6,8 Heptafluoronaphthalene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure, dynamics, reaction state, and chemical environment of molecules. For fluorinated compounds like 1,2,3,4,5,6,8-heptafluoronaphthalene, ¹⁹F, ¹H, and ¹³C NMR are indispensable for a complete structural assignment.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments.

In the ¹⁹F NMR spectrum of this compound, distinct signals are observed for each of the seven fluorine atoms, reflecting their unique electronic surroundings within the naphthalene (B1677914) ring system. The chemical shifts (δ) are measured in parts per million (ppm) and provide insight into the shielding or deshielding of each fluorine nucleus. Furthermore, spin-spin coupling between neighboring fluorine atoms, and between fluorine and hydrogen atoms, results in the splitting of these signals into multiplets. The magnitude of the coupling constants (J), measured in Hertz (Hz), is dependent on the number of bonds separating the interacting nuclei and their spatial orientation.

¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Tentative Assignment
-147.1 ddd 57.8, 17.3, 11.5 F
-147.9 - -148.3 m - F
-149.3 - -149.6 m - F
-153.9 s - F
-156.1 s - F
-158.1 t 18.8 F

Note: The multiplicity is described as ddd (doublet of doublet of doublets), m (multiplet), s (singlet), and t (triplet). The tentative assignments are based on general principles of ¹⁹F NMR spectroscopy for polyfluorinated aromatic compounds and would require further detailed 2D NMR experiments for definitive confirmation.

While ¹⁹F NMR provides information about the fluorine substituents, ¹H and ¹³C NMR are crucial for characterizing the hydrocarbon backbone of the molecule.

The ¹H NMR spectrum of this compound is expected to show a single signal for the lone proton at the C7 position. The chemical shift of this proton is influenced by the neighboring fluorine atoms, and its signal will be split into a complex multiplet due to coupling with these fluorine nuclei.

¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration
5.92 s 1H

Note: The multiplicity is described as s (singlet).

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the case of this compound, the spectrum will show distinct signals for each of the ten carbon atoms in the naphthalene ring system. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms. Due to the strong coupling between carbon and fluorine, proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex. Therefore, ¹³C{¹⁹F} NMR experiments, where the coupling to fluorine is removed, are often employed to simplify the spectrum and aid in the assignment of the carbon signals.

¹³C{¹⁹F} NMR Data for this compound

Chemical Shift (δ, ppm)
141.2
140.7
140.6
140.4
139.5
138.0
136.7
135.3
107.2
103.0

Vibrational Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's chemical bonds. For this compound, the FTIR spectrum is characterized by strong absorption bands associated with the C-F and C-C stretching vibrations of the fluorinated aromatic system.

Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment (Tentative)
1660 - C=C Aromatic Ring Stretching
1471 - Aromatic Ring Vibration
1402 - Aromatic Ring Vibration
1196 - C-F Stretching
1112 - C-F Stretching
935 - C-F Stretching / Ring Deformation
784 - C-H Out-of-Plane Bending / C-F Bending

Note: The intensities are relative and the assignments are tentative, based on typical vibrational frequencies for fluorinated aromatic compounds.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly useful for analyzing symmetric vibrations and non-polar bonds, which may be weak or absent in the FTIR spectrum. Raman spectroscopy is a valuable tool for obtaining a structural fingerprint of this compound and can also be used for solid-state analysis. The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching vibrations of the naphthalene ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀HF₇), HRMS provides an exact mass measurement that can confirm this molecular formula with a high degree of confidence.

HRMS Data for this compound

Ion Calculated m/z Found m/z
[M]⁺ 253.9998 253.9998

In addition to providing the exact mass of the molecular ion, mass spectrometry can also be used to study the fragmentation patterns of the molecule. When subjected to ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions can provide valuable information about the structure of the molecule and the relative stability of its different parts. Common fragmentation pathways for polyfluorinated aromatic compounds involve the loss of fluorine atoms or CF groups.

X-ray Diffraction Analysis for Crystalline Structures

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal's unit cell dimensions, space group, and the positions of individual atoms.

For complex organic molecules such as fluorinated naphthalenes, X-ray diffraction is indispensable for confirming molecular structures and understanding their packing in the solid state. The data obtained from these experiments, including bond lengths, bond angles, and torsion angles, offer a definitive structural characterization.

In the study of polyfluorinated aromatic compounds, X-ray diffraction has been instrumental in revealing the nuances of their solid-state structures. For instance, the analysis of various polyfluorinated tolans has demonstrated how arene-perfluoroarene interactions influence their crystal packing. worktribe.com While specific crystallographic data for this compound is not detailed in the provided search results, the general procedures for such analyses are well-established. Typically, single crystals are grown, and data is collected on a diffractometer, often at low temperatures to minimize thermal vibrations. worktribe.com The resulting structural information is then refined using established software packages. rsc.org

Crystal Engineering Investigations and Intermolecular Packing

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of this compound and related compounds, crystal engineering focuses on leveraging non-covalent interactions to control the assembly of molecules in the crystalline state.

The intermolecular packing in the crystals of highly fluorinated aromatic compounds is governed by a combination of weak interactions, including:

π-π stacking: Interactions between the electron clouds of aromatic rings. In fluorinated systems, arene-perfluoroarene stacking is a particularly important motif, where electron-rich and electron-poor rings arrange in alternating stacks. worktribe.com

C-H···F interactions: Weak hydrogen bonds formed between a carbon-bound hydrogen atom and a fluorine atom.

F···F interactions: Close contacts between fluorine atoms on adjacent molecules.

Studies on related perfluorohalogenated naphthalenes reveal the significant role of these interactions in dictating the crystal packing. rsc.org For example, the crystal structure of the co-crystal of octafluoronaphthalene (B166452) and tetrathiafulvalene (B1198394) is characterized by stacks of alternating donor and acceptor molecules, driven by arene-perfluoroarene interactions. researchgate.net Similarly, investigations into polyfluorinated tolans have shown that the molecular packing can vary from discrete dimers to infinite stacks, depending on the nature and orientation of substituent groups, all orchestrated by these subtle intermolecular forces. worktribe.com

The strategic placement of fluorine and hydrogen atoms on the naphthalene core of this compound allows for a complex interplay of these interactions, leading to specific and predictable packing arrangements. Understanding these packing motifs is crucial for the rational design of materials with tailored electronic, optical, or physical properties.

Computational Chemistry and Theoretical Investigations of 1,2,3,4,5,6,8 Heptafluoronaphthalene

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in electronic structure theory, provide fundamental insights into the intrinsic properties of 1,2,3,4,5,6,8-heptafluoronaphthalene.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of many-body systems, such as molecules. ssrn.comkit.edu It is widely employed to determine optimized molecular geometries, electronic properties, and spectroscopic parameters for naphthalene (B1677914) and its derivatives. researchgate.netnih.govsamipubco.com For this compound, DFT calculations would optimize the structure to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The extensive fluorination significantly influences the electronic properties. The high electronegativity of fluorine atoms withdraws electron density from the naphthalene core, which is expected to lower the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as a larger gap generally implies greater molecular stability and lower chemical reactivity. nih.gov DFT studies on aza-derivatives of naphthalene have shown that substituent position significantly affects the total energy and the HOMO-LUMO gap, with a higher energy gap indicating greater stability. nih.gov

While specific, detailed DFT data for this compound is not extensively published, the table below illustrates the typical properties calculated for naphthalene derivatives in such studies.

PropertyDescriptionSignificance
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different isomers or conformers.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. nih.gov
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic ChargesCalculated partial charges on each atom in the molecule.Helps to identify electrostatic potential and reactive sites.

Analysis of Noncovalent Interactions in Fluorinated Aromatic Systems

The arrangement of molecules in the condensed phase is governed by noncovalent interactions. In highly fluorinated systems like heptafluoronaphthalene, these interactions are distinct from those in their hydrocarbon counterparts.

The presence of multiple electron-withdrawing fluorine atoms on the naphthalene ring system leads to a significant depletion of electron density above and below the aromatic plane. This region of positive electrostatic potential is known as a π-hole. researchgate.netmdpi.comresearchgate.net Computational studies on perfluorohalogenated naphthalenes (PFXNaPs) confirm that the incorporation of fluorine atoms can substantially enhance π-hole bonding compared to analogous benzene (B151609) systems. rsc.org This positive π-hole can engage in highly directional attractive interactions with electron-rich sites (such as lone pairs or anions) on adjacent molecules. researchgate.netmdpi.com

A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. researchgate.netmdpi.com While this is most prominent with heavier halogens like iodine or bromine, the concept is fundamental to understanding molecular interactions. rsc.orgchemrxiv.org In perfluorohalogenated arenes, the electronic landscape is shaped by both σ-holes on the halogen atoms and π-holes on the aromatic core, which can lead to cooperative intermolecular bonding. rsc.orgchemrxiv.org For this compound, the dominant feature is the strong π-hole, which dictates its stacking interactions and recognition properties.

In the solid state, the crystal packing of fluorinated aromatic compounds is often influenced by a network of weak intermolecular contacts. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. researchgate.net For this compound, key interactions would include contacts between the fluorine atoms on one molecule and the single hydrogen atom on another (C-H···F), as well as contacts between fluorine atoms (F···F). While traditionally viewed as repulsive, F···F interactions can be attractive due to the anisotropic distribution of electron density on the fluorine atoms and the role of dispersion forces. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are less about conformational analysis of a single molecule and more about its intermolecular behavior and dynamics in a condensed phase (e.g., in a solvent or as part of a larger aggregate). acs.orgresearchgate.net

Potential applications of MD simulations for this compound would include:

Aggregation Studies: Investigating how molecules of heptafluoronaphthalene self-assemble in various solvents. Simulations can reveal the preferred orientation (e.g., stacked, T-shaped) and the average distance between molecules in an aggregate, driven by the π-hole interactions. acs.org

Solvation Dynamics: Understanding how solvent molecules arrange around a solute molecule. This is crucial for predicting solubility and the behavior of the compound at interfaces.

Interfacial Properties: MD simulations are well-suited to model the behavior of molecules at interfaces, such as the air/water interface, which is relevant for understanding the environmental fate of fluorinated compounds. mdpi.com

Currently, specific MD simulation studies focused on this compound are not prominent in the scientific literature, representing an area for future computational investigation.

Prediction of Reactivity and Reaction Pathways using Computational Models

Computational models are invaluable for predicting the chemical reactivity of molecules, offering insights that can guide synthetic efforts. scirp.orgresearchgate.net For this compound, these models can identify the most likely sites for chemical attack and estimate the activation energies for potential reaction pathways.

Reactivity prediction is often based on DFT calculations, which provide a range of "reactivity descriptors." nih.gov The distribution of the HOMO and LUMO can indicate sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Given the seven fluorine substituents, the naphthalene core is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C-H position (C7).

Computational studies on substituted naphthalenes have successfully used quantum chemical descriptors to predict reaction rates, for instance, in their degradation by peroxy-acids. researchgate.net Such models could be applied to heptafluoronaphthalene to predict its reactivity with various reagents.

DescriptorDefinitionPredicted Reactivity
Molecular Electrostatic Potential (MEP)The potential experienced by a positive point charge at various points on the electron density surface.Red (negative) regions are sites for electrophilic attack; blue (positive) regions are sites for nucleophilic attack.
Frontier Orbital Density (HOMO/LUMO)The spatial distribution of the HOMO and LUMO.Regions with high HOMO density are susceptible to electrophilic attack; regions with high LUMO density are susceptible to nucleophilic attack.
Fukui FunctionsMeasures the change in electron density at a point when the total number of electrons in the molecule changes.Identifies the most electrophilic and nucleophilic sites within a molecule with atomic-level resolution.
Dual DescriptorA descriptor related to the difference between local electron donating and accepting capabilities.Can simultaneously predict sites for nucleophilic and electrophilic attack. scirp.org

Machine Learning Approaches in Predicting Organic Reactions of Perfluorinated Naphthalenes

In the context of perfluorinated aromatics, ML algorithms can effectively model the complex, non-linear relationships between substrate structure, reagent properties, and reaction outcomes. researchgate.net These models can learn from subtle patterns within the data that may not be immediately obvious to human chemists. For instance, in the functionalization of polyfluorinated naphthalenes, predicting the regioselectivity of a substitution reaction is a non-trivial problem. An ML model can be trained to recognize the electronic and steric features that favor reaction at one position over another, leading to more accurate predictions of product distribution.

One notable application involves the prediction of reaction yields in the perfluoro-iodination of naphthalenes. chemrxiv.org Researchers have developed algorithms that can reliably forecast the outcomes of these reactions, even for experimentally unobserved or untested conditions. chemrxiv.orgchemrxiv.org This predictive capability is crucial for optimizing synthetic routes and minimizing the experimental effort required to achieve a desired product. By leveraging ML, chemists can perform virtual screenings of reaction conditions and prioritize experiments that are most likely to succeed, thus streamlining the synthetic process for complex molecules like this compound. chemrxiv.org

Application of Latent Variables for Extrapolation Domain Prediction

A significant challenge in applying machine learning to chemical synthesis is the frequent need to extrapolate beyond the domain of the training data. Reactions are often performed with novel substrates or under conditions not represented in the initial dataset. To address this, advanced ML algorithms have been developed that incorporate latent variables to improve their predictive power for unobserved reactions. chemrxiv.orgchemrxiv.org

Latent variables are hidden, unobserved variables that are inferred from the relationships within the data. In the context of chemical reactions, they can represent underlying physicochemical properties or reaction pathways that are not directly measured but influence the outcome. chemrxiv.org For the synthesis of perfluorinated naphthalenes, an algorithm utilizing latent variables has been shown to facilitate plausible extrapolations. chemrxiv.org This approach is particularly powerful for complex reaction networks where multiple intermediates and competing pathways may exist, some of which may be experimentally indistinguishable. chemrxiv.orgchemrxiv.org

The core principle of this method is a dual-loop optimization structure. chemrxiv.org The inner loop optimizes untested values (e.g., the yields of unobserved intermediates), while the outer loop uses latent variables to represent the relationships between the different molecules in the reaction (reactants, intermediates, products). By maximizing the coefficient of determination (R²) for both the experimental data and the assumed untested values, the model can build a more robust and generalizable understanding of the reaction space. chemrxiv.org

A practical application of this methodology was demonstrated in the TMP-mediated perfluoro-iodination of F6 and F7 naphthalenes. chemrxiv.org The algorithm was used to estimate the yields of key, but unobservable, intermediates, thereby enabling a more accurate prediction of the final product yields. The latent variables effectively captured the underlying physicochemical relationships, achieving an R² value greater than 0.99 in modeling the system. chemrxiv.org This demonstrates the power of using latent variables to create ML models that can reliably guide synthetic chemistry in unexplored domains.

Table 1: Comparison of ML Model Types for Reaction Prediction This table is interactive and can be sorted by clicking on the column headers.

Model Type Description Strengths in Fluorinated Chemistry Limitations
Linear Regression Models the relationship between variables by fitting a linear equation to observed data. Simple to implement; can identify basic trends. Often too simplistic for complex, non-linear reaction outcomes in polyfluorinated systems.
Support Vector Regression (SVR) A non-linear regression technique that finds a hyperplane that best fits the data. Effective in high-dimensional spaces; robust to outliers. Can be computationally intensive; performance depends heavily on kernel choice.
Random Forest (RF) An ensemble learning method that constructs multiple decision trees and outputs the average prediction. Handles non-linear relationships well; less prone to overfitting; can provide feature importance. Can be a "black box," making interpretation difficult.
Neural Networks (NN) A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. Highly flexible; can model extremely complex relationships; state-of-the-art for many prediction tasks. acs.orgchemrxiv.org Requires large datasets; computationally expensive; prone to overfitting if not regularized properly.

| Latent Variable Models | Statistical models that relate a set of observable variables to a set of latent variables. | Excellent for extrapolation; can model unobservable intermediates/pathways; provides deeper insight into reaction mechanisms. chemrxiv.orgchemrxiv.org | Algorithm design is complex; requires careful validation. |

Algorithm Design and Validation for Synthetic Organic Chemistry

The successful application of machine learning in predicting reactions for compounds like this compound hinges on robust algorithm design and rigorous validation. The algorithm's architecture must be capable of translating molecular structures and reaction parameters into a format that the model can process, and its predictions must be validated against real-world experimental data. rsc.org

Algorithm Design: A common workflow for designing a predictive ML algorithm in synthetic chemistry involves several key steps:

Data Curation: A high-quality dataset of reactions is assembled. For perfluorinated naphthalenes, this would include information on substrates, reagents, solvents, temperatures, and corresponding product yields and regioselectivity. rsc.org

Featurization (Molecular Representation): Molecules are converted into numerical descriptors. This can range from simple molecular fingerprints to more complex quantum chemical parameters calculated via Density Functional Theory (DFT), which can capture the nuanced electronic properties of fluorinated systems. nih.gov

Model Selection and Training: An appropriate ML model is chosen (e.g., Random Forest, Gradient Boosting, Neural Network) based on the dataset's size and complexity. acs.org The model is then trained on a portion of the dataset to learn the mapping from input features to reaction outcomes.

Optimization: For advanced applications, the algorithm may incorporate specialized features, such as the latent variable approach discussed previously, to enhance its predictive power, particularly for extrapolation. chemrxiv.orgchemrxiv.org The optimization process involves finding the ideal relationships between molecules, represented by latent variables, and elucidating their physicochemical meaning by comparing them to known chemical descriptors. chemrxiv.org

Validation: Validation is a critical step to ensure the model's reliability and generalizability. A standard method is k-fold cross-validation , where the dataset is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, a process that is repeated 'k' times. This provides a robust estimate of the model's performance on unseen data.

For synthetic chemistry, a more stringent validation is prospective validation . After training, the model is used to predict the outcome of entirely new, unperformed experiments. These experiments are then conducted in the laboratory, and the actual results are compared with the model's predictions. This "closing the loop" between prediction and experimentation is the ultimate test of an algorithm's practical utility. This approach has been successfully used to validate models for perfluorinated naphthalene synthesis, with predicted high-yield conditions being confirmed experimentally. chemrxiv.org

Table 2: Key Compounds Mentioned

Compound Name
This compound
Perfluoronaphthalene
Heptafluoronaphthalene (F7 Naphthalene)

Synthesis and Investigation of 1,2,3,4,5,6,8 Heptafluoronaphthalene Derivatives and Analogues

Rational Design Principles for Fluorinated Naphthalene (B1677914) Derivatives

The rational design of fluorinated naphthalene derivatives is a strategic approach in medicinal and materials chemistry aimed at leveraging the unique properties of fluorine to create molecules with enhanced characteristics. The introduction of fluorine atoms into the naphthalene scaffold can profoundly influence its electronic properties, lipophilicity, metabolic stability, and intermolecular interactions. These modifications are not random but are guided by established principles to achieve specific functional outcomes.

One of the primary drivers for incorporating fluorine is to modulate the electronic nature of the naphthalene ring system. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can create polarized C-F bonds and alter the electron density distribution across the aromatic rings. This can be exploited to tune the reactivity of the molecule, for instance, by making certain positions more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of complex derivatives. The strategic placement of fluorine atoms can also influence the molecule's frontier molecular orbitals (HOMO and LUMO levels), which is a critical design parameter for developing n-type semiconductor materials and other organic electronics. acs.org

Furthermore, fluorination is a well-established strategy for improving the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. By replacing metabolically vulnerable hydrogen atoms with fluorine, medicinal chemists can design derivatives with longer biological half-lives.

The introduction of fluorine also impacts the physical properties of the molecule, such as lipophilicity. While a single fluorine atom can increase lipophilicity, polyfluorination often leads to unique hydrophobic and fluorous interactions. These principles are harnessed in the design of liquid crystals and other advanced materials where molecular self-assembly and packing are crucial. google.com The design of such molecules often involves computational modeling to predict their properties before synthesis, allowing for a more targeted and efficient discovery process. nih.govnih.gov

Synthesis of Halogenated 1,2,3,4,5,6,8-Heptafluoronaphthalene Derivatives

The selective introduction of other halogen atoms (chlorine, bromine, iodine) onto the this compound core represents a key synthetic step for creating versatile building blocks for more complex molecules. The single hydrogen atom at the C-7 position provides a reactive site for substitution.

Recent research has demonstrated efficient methods for the halogenation of polyfluoronaphthalenes. chemrxiv.org One effective strategy involves a magnesium amide-mediated reaction. chemrxiv.org For instance, the bromination of this compound can be achieved with high yield using bromine (Br₂) as the halogen source. chemrxiv.org Similarly, chlorination has been successfully performed using reagents like benzenesulfonyl chloride (PhSO₂Cl). chemrxiv.org

A notable example is the synthesis of 2-bromoheptafluoronaphthalene (B1279436) from octafluoronaphthalene (B166452), which can proceed through different pathways. One multi-step process involves the reaction of octafluoronaphthalene with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinoheptafluoronaphthalene, followed by treatment with copper bromide. googleapis.com A more direct, one-step process involves reacting octafluoronaphthalene with a nucleophilic bromide source in a polar aprotic solvent. googleapis.com Another method starts with octafluoronaphthalene and a Grignard reagent to create an intermediate, which is then reacted with a bromine-containing substance like liquid bromine or copper bromide to yield 2-bromoheptafluoronaphthalene. google.com

The table below summarizes typical conditions for the halogenation of polyfluoronaphthalenes, highlighting the reagents and resulting yields. chemrxiv.org

Halogenation ReactionReagentYield
BrominationBr₂93%
ChlorinationPhSO₂Cl89%
IodinationI₂91%

This table presents data on the halogenation of a similar polyfluoronaphthalene (1a in the cited source) to illustrate the reaction's efficiency.

These halogenated derivatives, particularly 2-bromoheptafluoronaphthalene, are valuable intermediates in the synthesis of materials like liquid crystals and co-catalysts for olefin polymerization. googleapis.com

Preparation of Amino-substituted Polyfluoronaphthalenes from Heptafluoronaphthalene

The introduction of an amino group onto the polyfluorinated naphthalene skeleton is a critical transformation for developing compounds with applications in pharmaceuticals and materials science. Ammonia (B1221849) and its organic derivatives are primary nitrogen sources for these syntheses. The high fluorine content of the naphthalene core activates it towards nucleophilic aromatic substitution, allowing for the direct displacement of a fluorine atom by an amine.

Catalytic systems have been developed to facilitate the reaction of ammonia with halogenated aromatic compounds. While the direct coupling of ammonia with aryl halides has traditionally required high temperatures and pressures, modern approaches using transition-metal catalysts, such as palladium complexes, have enabled these reactions under milder conditions. nih.gov These catalytic reactions often proceed through the formation of a metal-amido (M-NH₂) intermediate, which then undergoes reductive elimination to form the desired arylamine. nih.gov

The development of frustrated Lewis pairs (FLPs) offers a newer, metal-free approach. An FLP, consisting of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, can activate the strong N-H bonds of ammonia. eurekalert.org This activation facilitates the reversible splitting of the nitrogen-hydrogen bond at room temperature, enabling the transfer of the amino group to other molecules in a catalytic fashion. eurekalert.org This hydroamination process represents a significant advance for creating amines from simple, unsaturated hydrocarbons and ammonia. eurekalert.org

While specific studies detailing the direct amination of this compound are not extensively covered in the provided search results, the principles of nucleophilic aromatic substitution on highly fluorinated arenes are well-established. The reaction would likely involve treating heptafluoronaphthalene with ammonia or a primary/secondary amine in a suitable solvent, potentially with a catalyst, to substitute one of the fluorine atoms with the amino group. The regioselectivity of this substitution would be governed by the electronic effects of the existing fluorine atoms.

Other Functionalized this compound Derivatives

Beyond halogenation and amination, the this compound scaffold can be modified with a variety of other functional groups to access a wider range of chemical properties and applications. The synthesis of these derivatives often involves multi-step sequences where an initial functional group is introduced and then further transformed.

One example of such a functionalization is the introduction of an oxygen-containing group. For instance, the synthesis of this compound itself can proceed from a hydroxylated precursor. rsc.org The process may start from an octafluoronaphthalene derivative which is converted to a heptafluoronaphthol (a naphthalene with seven fluorine atoms and one hydroxyl group). This hydroxyl group is then converted into a better leaving group, such as a triflate (–OTf). Finally, the triflate group is removed and replaced with a hydrogen atom using a reducing agent like triethylsilane (Et₃SiH) in the presence of a palladium catalyst, yielding the target heptafluoronaphthalene. rsc.org

The synthetic route can be summarized as follows:

Hydroxylation: An octafluoro-naphthalene derivative is converted to heptafluoronaphthol.

Triflation: The hydroxyl group of heptafluoronaphthol is reacted with triflic anhydride (B1165640) (Tf₂O) to form a heptafluoronaphthyl triflate. rsc.org

Reductive Deoxygenation: The triflate derivative is treated with a reducing agent and a palladium catalyst to give this compound. rsc.org

This synthetic pathway highlights how functional groups can be strategically introduced and then removed to achieve the desired substitution pattern. The intermediate, 2-[(trifluoromethanesulfonyl)oxy]-1,3,4,5,6,7,8-heptafluoronaphthalene, is a key functionalized derivative in this sequence. rsc.org Such strategies enable the creation of a diverse library of functionalized heptafluoronaphthalene derivatives for further investigation.

Structure-Property Relationship Studies in Novel Derivatives

In the context of fluorinated naphthalenes, SPR analyses focus on quantifying the effects of fluorine substitution. Key parameters often considered include hydrophobicity (described by the substituent constant π), electronic effects (described by polar and resonance constants like F and R), and steric factors. nih.gov For example, a study on the biological activity of various naphthalene derivatives found that hydrogen acceptance and hydrophobicity were the most significant parameters, accounting for a large portion of the variability in their biological response. nih.gov

The introduction of different functional groups onto the this compound core would systematically alter these parameters. For instance:

Halogenation (Cl, Br, I): Adding heavier halogens would increase the molecule's size, polarizability, and potential for halogen bonding, a type of non-covalent interaction important in crystal engineering. chemrxiv.org

Amination (-NH₂): Introducing an amino group adds a site for hydrogen bonding and can significantly alter the molecule's basicity and electronic properties, potentially shifting its absorption and fluorescence spectra.

Hydroxylation (-OH): Similar to the amino group, a hydroxyl group introduces hydrogen bonding capabilities and can dramatically change the solubility and electronic nature of the compound.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to calculate and understand these molecular properties. researchgate.net These studies provide qualitative and quantitative insights into the relationships between molecular structure and physiochemical properties, which is crucial for the targeted synthesis of novel materials and therapeutic agents. researchgate.net

Advanced Materials Science Research Involving Fluorinated Naphthalene Scaffolds

Optoelectronic Materials Design and Engineering

Fluorinated naphthalene (B1677914) scaffolds are of significant interest in the design of materials for optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The strategic incorporation of fluorine atoms can tune the optical and electronic properties of these materials to enhance device performance.

The design of the acceptor polymer, including the choice of co-monomer units, also plays a crucial role. For example, a fused-ring electron acceptor (FREA) named NDIC, which incorporates a naphthalene core, was designed and synthesized for use in organic solar cells. When blended with the polymer donor PBDB-T, devices based on NDIC achieved a power conversion efficiency of 9.43%. researchgate.net This performance highlights the potential of naphthalene-based acceptors in achieving high-efficiency organic solar cells.

The incorporation of fluorine atoms into naphthalene-based polymers has a direct impact on their dielectric properties, which in turn influences charge generation in organic solar cells. Fluorination is a known strategy to lower the dielectric constant (Dk) and dissipation factor (Df) in polymers, which is beneficial for high-frequency applications. In the context of organic solar cells, a higher dielectric constant of the active layer can facilitate exciton (B1674681) dissociation into free charge carriers, thereby improving charge generation efficiency.

Studies on fluorinated naphthalene-based poly(ester-imide)s have shown that the introduction of fluorine-containing groups is an effective strategy for achieving low dielectric properties at high frequencies. ydic.co.jpresearchgate.net For example, a series of poly(ester-imide)s containing trifluoromethyl (−CF3) groups exhibited a decrease in both Dk and Df with increasing concentration of a naphthalene-based monomer. researchgate.netrsc.org Specifically, the Dk/Df values decreased from 3.19/0.00322 to 2.90/0.00174 at 10 GHz as the naphthalene content increased. researchgate.netrsc.org This is attributed to the increased molar free volume and balanced polarizability and linearity of the polymer backbone. rsc.org

Table 1: Dielectric Properties of Fluorinated Naphthalene-Based Poly(ester-imide)s

Polymer Composition (TAHQ/NPDA molar ratio)Dielectric Constant (Dk) at 10 GHzDissipation Factor (Df) at 10 GHz
PEI-NPDA-0 (100/0)3.190.00322
PEI-NPDA-25 (75/25)3.090.00258
PEI-NPDA-50 (50/50)3.010.00215
PEI-NPDA-75 (25/75)2.950.00191
PEI-NPDA-100 (0/100)2.900.00174

High-Performance Polymer Development

1,2,3,4,5,6,8-Heptafluoronaphthalene is noted for its high electronegativity and thermal stability due to the presence of numerous fluorine atoms. mdpi.com These characteristics make it a valuable chemical intermediate in the synthesis of other fluorinated compounds and for the production of high-performance materials. mdpi.com The incorporation of fluorinated naphthalene moieties into polymer backbones can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric properties.

For example, soluble fluorinated naphthalene-based poly(arylene ether ketone)s have been synthesized and shown to exhibit excellent thermal stability, with glass transition temperatures above 167 °C and 5% weight loss decomposition temperatures exceeding 528 °C under a nitrogen atmosphere. nih.gov These polymers also demonstrated good mechanical properties with tensile strengths in the range of 62.86–104.13 MPa. nih.gov Furthermore, the introduction of fluorine atoms and naphthalene rings resulted in low dielectric constants, with one derivative exhibiting a dielectric constant of 2.57 at 1 MHz, which is significantly lower than that of commercial poly(ether ether ketone). nih.gov

Liquid Crystal Applications and Design Principles

The incorporation of highly fluorinated scaffolds, such as the this compound core, into liquid crystal (LC) molecules is a key strategy for tailoring material properties for advanced display and photonic applications. rsc.orgnih.gov The design principles revolve around leveraging the unique steric and electronic effects of fluorine atoms to control mesophase behavior, dielectric anisotropy, and other critical physical parameters. rsc.org

The naphthalene core provides a rigid, planar structure, which is a fundamental requirement for forming liquid crystalline phases. lookchem.com Fluorination of this core introduces several significant modifications:

Modification of Mesophase Morphology and Stability: The introduction of multiple fluorine atoms can profoundly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. rsc.org The strong polarity of C-F bonds and the increased molecular weight can favor the formation of more ordered smectic phases.

Tuning of Dielectric Anisotropy (Δε): A primary driver for using fluorinated compounds in liquid crystals is the ability to control the dielectric anisotropy. rsc.orgmdpi.com The placement of highly electronegative fluorine atoms on the naphthalene core can generate a strong dipole moment, leading to materials with either positive or negative Δε, which is crucial for the operation of different liquid crystal display (LCD) modes. daneshyari.com

Improved Material Properties: Fluorinated liquid crystals often exhibit beneficial properties such as lower viscosity and excellent photostability, which are important for achieving fast response times and long device lifetimes in modern displays. ucf.edu

The design of liquid crystals based on fluorinated naphthalene scaffolds involves a modular approach, where different components are systematically varied to achieve the desired performance characteristics.

Interactive Data Table: Design Principles for Fluorinated Naphthalene Liquid Crystals

Design Parameter Influence on LC Properties Target Application
Fluorination Pattern Controls magnitude and sign of Dielectric Anisotropy (Δε) Vertically Aligned (VA) Displays, In-Plane Switching (IPS) Displays
Core Structure (Naphthalene) Provides high Birefringence (Δn) and thermal stability High-resolution displays, Phase modulators
Terminal Chains Affects melting point and mesophase type (Nematic, Smectic) Broad temperature range applications

| Linking Groups | Modifies molecular rigidity and response times | Fast-switching optical shutters, Spatial Light Modulators (SLMs) |

These principles allow for the rational design of materials like those incorporating a this compound unit to meet the stringent demands of advanced technologies, from high-resolution televisions to specialized photonic devices operating in the infrared spectrum. nih.gov

Applications in Organic Crystalline Materials based on Unique Intermolecular Interactions

The application of this compound in organic crystalline materials is predicated on the unique and powerful intermolecular interactions imparted by its highly fluorinated structure. These interactions are distinct from those in non-fluorinated aromatic systems and provide a pathway to engineer novel crystal structures with desirable electronic and physical properties. chemrxiv.orgrsc.org

The electron-deficient nature of the fluorinated naphthalene ring is a central feature. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic system, leading to specific, directional non-covalent interactions that can be exploited in crystal engineering. rsc.orgchemrxiv.org

Key intermolecular interactions involving highly fluorinated naphthalenes include:

π-hole Stacking: In contrast to the π-π stacking seen in electron-rich arenes, the electron-deficient core of perfluorinated and highly fluorinated naphthalenes can participate in "π-hole" interactions. chemrxiv.orgrsc.org The center of the aromatic ring carries a partial positive charge, which can interact favorably with electron-rich regions of adjacent molecules. This interaction is significantly enhanced in naphthalenes compared to benzene (B151609) analogs and is primarily governed by electrostatic forces. rsc.org

Halogen Bonding (σ-hole): While not directly applicable to the single C-H bond in heptafluoronaphthalene, in related perfluorohalogenated naphthalenes (where a halogen other than fluorine is present), σ-hole bonding is a critical interaction. chemrxiv.orgrsc.org The positive region on the tip of a halogen atom interacts with a negative site on a neighboring molecule. This principle highlights the tunability of intermolecular forces in this class of compounds.

These specific interactions enable the use of fluorinated naphthalenes as building blocks for a variety of organic crystalline materials. chemrxiv.org By controlling these non-covalent forces, it is possible to direct the assembly of molecules into structures tailored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where molecular packing directly influences charge transport and device performance. The predictable nature of these interactions makes highly fluorinated naphthalenes valuable components for crystal engineering and the development of advanced functional materials. rsc.org

Interactive Data Table: Key Intermolecular Interactions and Their Impact

Interaction Type Description Influence on Crystal Structure Potential Application Area
π-hole Stacking Interaction between an electron-deficient aromatic ring (positive π-hole) and an electron-rich region. chemrxiv.orgrsc.org Promotes unique face-to-face stacking arrangements, enhancing electronic coupling. rsc.org Organic conductors, OFETs
C–H···F–C Hydrogen Bond A weak hydrogen bond between a C-H donor and two C-F acceptors. whiterose.ac.uk Directs the formation of specific 1D tapes or 2D layered networks. whiterose.ac.uk Crystal engineering, co-crystals

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Organofluorine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize organofluorine chemistry. towardsai.netcas.orgsciepub.com These computational tools can analyze vast datasets to identify complex patterns and predict molecular behavior, accelerating research and development in ways previously unimaginable. towardsai.netmdpi.com

Future research can leverage AI and ML to:

Predict Reaction Outcomes: Develop algorithms trained on existing organofluorine reaction data to predict the most effective reagents, catalysts, and conditions for synthesizing or functionalizing 1,2,3,4,5,6,8-heptafluoronaphthalene. acs.orgijsetpub.com This can significantly reduce the number of trial-and-error experiments.

Accelerate Property Prediction: Use ML models to rapidly and accurately predict the physicochemical, electronic, and optical properties of novel derivatives of heptafluoronaphthalene. researchgate.netacs.org This would enable high-throughput virtual screening for potential applications in materials science and electronics.

De Novo Molecular Design: Employ generative AI models to design new fluorinated naphthalene (B1677914) structures with desired properties. By inputting specific target characteristics, these models can propose novel molecules based on the this compound framework for applications ranging from pharmaceuticals to organic electronics. mdpi.comijsetpub.com

Elucidate Reaction Mechanisms: Utilize AI to analyze complex spectroscopic and computational data to gain deeper insights into the mechanisms of reactions involving fluorinated naphthalenes, which are often non-intuitive. researchgate.net

AI/ML Application AreaPotential Impact on Heptafluoronaphthalene Research
Reaction Prediction Optimization of synthetic routes, reducing time and resource consumption. iscientific.org
Property Prediction Rapid screening of derivatives for targeted applications in materials science.
Generative Design Discovery of novel fluorinated naphthalene structures with enhanced functionalities.
Mechanism Analysis Deeper understanding of reactivity for developing new chemical transformations.

Development of Greener and More Sustainable Synthetic Routes for Fluorinated Naphthalenes

Traditional methods for synthesizing polyfluorinated aromatic compounds often rely on harsh conditions and hazardous reagents. nih.gov A critical area of future research is the development of more environmentally friendly and sustainable synthetic methodologies. nih.gov

Key research goals in this area include:

Late-Stage Fluorination: Developing selective C-H fluorination methods to introduce fluorine atoms onto a pre-formed naphthalene core in the final steps of a synthesis. This approach improves atom economy and reduces the need for lengthy synthetic sequences starting from fluorinated precursors.

Catalytic Methods: Exploring novel transition-metal or organocatalytic systems for the synthesis of this compound and its derivatives. Catalytic methods can offer higher efficiency and selectivity under milder reaction conditions.

Flow Chemistry: Implementing continuous flow processes for fluorination reactions. Flow chemistry can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of organofluorine compounds. While challenging, this represents a long-term goal for achieving truly green synthesis. mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The high density of electron-withdrawing fluorine atoms in this compound renders its aromatic system electron-deficient, leading to unique reactivity compared to its hydrocarbon counterpart. nih.govresearchgate.net Future research should focus on harnessing this distinct reactivity.

Unexplored avenues include:

Nucleophilic Aromatic Substitution (SNAr): While SNAr is a known reaction for polyfluoroarenes, a systematic study of the regioselectivity of SNAr on this compound with a wide range of nucleophiles is needed. The single hydrogen atom at the 7-position provides a unique point of reference for studying the directing effects of the fluorine atoms.

C-F Bond Activation/Functionalization: The carbon-fluorine bond is one of the strongest in organic chemistry, but its selective activation and functionalization is a major goal in modern synthesis. wikipedia.org Research into transition-metal catalyzed C-F bond functionalization of heptafluoronaphthalene could unlock pathways to novel, complex molecules that are otherwise inaccessible.

Pericyclic Reactions: Investigating the participation of fluorinated naphthalenes as dienes or dienophiles in cycloaddition reactions. The electronic nature of the heptafluoronaphthalene ring could lead to unconventional reactivity and the formation of novel polycyclic systems.

Photochemical Transformations: Studying the photochemical behavior of this compound. Irradiation could induce unique rearrangements or reactions, providing access to novel isomers or functionalized products. nih.gov

Advanced Material Design Based on Tailored Fluorine Substitution Patterns

Fluorine substitution is a powerful tool in materials science for fine-tuning molecular properties. nih.govresearchgate.net The specific substitution pattern of this compound can be exploited to design next-generation materials.

Future research directions involve:

Organic Electronics: Using heptafluoronaphthalene as a building block for n-type organic semiconductors. nih.govnih.gov The electron-withdrawing nature of the fluorine atoms can lower the LUMO energy level, facilitating electron injection and transport in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govacs.org

Liquid Crystals: Incorporating the rigid, fluorinated naphthalene core into mesogenic structures. The strong dipole moments and altered intermolecular interactions (such as C-F···F-C and C-F···π interactions) introduced by the fluorine atoms can influence the formation and properties of liquid crystalline phases. researchgate.net

Fluoropolymers: Synthesizing novel polymers incorporating the heptafluoronaphthalene unit. Such polymers could exhibit exceptional thermal stability, chemical resistance, and unique optical or dielectric properties. man.ac.uk

Hydrophobic and Oleophobic Surfaces: Leveraging the high fluorine content to create materials with extreme water and oil repellency for applications in self-cleaning coatings and protective textiles.

Material ClassPotential Role of HeptafluoronaphthaleneDesired Properties
Organic Semiconductors Electron-deficient building blockHigh electron mobility, ambient stability. nih.gov
Liquid Crystals Rigid, polar core structureTailored mesophase behavior, high clearing points.
Fluoropolymers Thermally stable monomer unitHigh thermal stability, chemical inertness, low refractive index.
Functional Surfaces Low surface energy componentSuperhydrophobicity, oleophobicity.

Synergistic Experimental and Computational Approaches in Fluorinated Naphthalene Research

The complexity of fluorinated systems necessitates a close collaboration between experimental and theoretical chemistry. rsc.org A synergistic approach, where computational modeling guides and rationalizes experimental findings, will be crucial for accelerating progress. rsc.org

Future research should integrate:

DFT Calculations: Using Density Functional Theory (DFT) to predict reaction pathways, transition states, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net This can help in understanding experimental outcomes and in designing more efficient synthetic routes.

Molecular Dynamics Simulations: Simulating the solid-state packing and intermolecular interactions of heptafluoronaphthalene-based materials. rsc.org This is critical for predicting charge transport properties in organic semiconductors and for understanding the bulk properties of new materials.

Predictive Modeling of Spectra: Combining experimental spectroscopic analysis (e.g., 19F NMR) with computational predictions to facilitate rapid and unambiguous structure elucidation of new fluorinated compounds. researchgate.net

Feedback Loop: Establishing a tight feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate theoretical models. researchgate.net This iterative process will lead to a deeper fundamental understanding and more rapid discovery of new chemistry and materials.

Q & A

Q. What strategies validate environmental fate models for fluorinated naphthalenes?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301B assays with activated sludge to quantify defluorination rates. LC-MS/MS tracks persistent metabolites .
  • QSPR Modeling : Train models on logP and Henry’s law constants to predict atmospheric partitioning and bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.